N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide
Description
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide is a structurally complex acetamide derivative characterized by a pyridin-3-yl substituent, a ketone group at the 4-position of a butyl chain, and an N-methylated acetamide moiety.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14(2)8-4-6-12(16)11-5-3-7-13-9-11/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI Key |
LGXASLBSENSKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCCC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Acetamide and Pyridine Precursors
The synthesis generally involves:
- Formation of the acetamide moiety by reaction of methylamine or N-methylamine derivatives with acyl halides or activated carboxylic acid derivatives.
- Introduction of the pyridin-3-ylbutyl chain with a ketone functional group, typically through alkylation or condensation reactions involving pyridine-3-carboxaldehyde or pyridine-3-butyric acid derivatives.
- Optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
This approach is consistent with the general preparation of similar pyridine-containing acetamides, where controlled condensation or alkylation steps are critical.
Specific Synthetic Example (Hypothetical Based on Analogous Compounds)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Pyridine-3-butyric acid + thionyl chloride (SOCl2) | Conversion to acid chloride intermediate |
| 2 | Acid chloride + N-methylamine | Formation of N-methyl-N-(4-pyridin-3-ylbutyl)acetamide intermediate |
| 3 | Oxidation (e.g., PCC or Dess–Martin periodinane) | Introduction of the 4-oxo ketone group on the butyl chain |
This sequence aligns with common synthetic routes for keto-amides involving acid chlorides and amines.
Literature Insights on Preparation Methods
Optimization of Reaction Conditions
- Temperature control and solvent choice are crucial for maximizing yield and purity. For instance, refluxing in acetonitrile without catalyst has been effective for similar acetamide syntheses, avoiding the need for heterogeneous catalysts.
- Acidic or neutral conditions can influence the cyclization or condensation steps if intramolecular reactions are involved.
One-Pot and Multi-Component Reactions
- Although no direct reports detail a one-pot synthesis for this exact compound, analogous acetamide derivatives have been synthesized via one-pot multi-component reactions involving pyranones, arylglyoxals, and acetamide under reflux conditions.
- Such methods simplify purification and improve overall efficiency.
Catalytic Approaches
- Metal-catalyzed reactions, such as copper-catalyzed azide-alkyne cycloadditions, are widely used for related heterocyclic compounds but are less directly relevant here unless functionalization via triazole linkers is desired.
- For the preparation of the keto-amide structure, catalytic oxidation or coupling reactions may be employed.
Data Table Summarizing Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | Pyridine-3-butyric acid or derivatives, N-methylamine, acyl chlorides | Purity affects yield |
| Solvent | Acetonitrile, DMF, or ethanol | Solvent-free conditions possible for some steps |
| Temperature | 60–110 °C (reflux) | Controlled heating improves conversion |
| Catalysts | SnCl2-SiO2 nanoparticles (optional), acid catalysts | Catalyst-free conditions often sufficient |
| Reaction Time | 6–12 hours | Depends on step and scale |
| Purification | Column chromatography, recrystallization | Silica gel chromatography common |
| Yield | 60–85% (estimated) | Based on analogous compounds |
Chemical Reactions Analysis
Amide Group Reactivity
The acetamide moiety undergoes classical reactions typical of secondary amides:
a. Hydrolysis
Acid- or base-catalyzed hydrolysis cleaves the amide bond, yielding carboxylic acid and amine derivatives. For example:
Conditions: Hydrolysis typically requires prolonged heating (80–100°C) in acidic (e.g., HCl) or basic (e.g., NaOH) media .
b. Acylation
The amide nitrogen can act as a nucleophile in reactions with acyl chlorides or anhydrides. For instance, treatment with acetyl chloride forms a bis-acylated product :
Reagents: Triethylamine (base), tetrahydrofuran (THF) solvent, room temperature .
Pyridine Ring Reactivity
The pyridin-3-yl group participates in electrophilic substitution and coordination chemistry:
a. Electrophilic Substitution
The pyridine ring undergoes nitration or sulfonation at the para position relative to the nitrogen atom. For example:
Conditions: Concentrated nitric acid/sulfuric acid mixture at 50–60°C .
b. Metal Coordination
The pyridine nitrogen coordinates with transition metals (e.g., Cu(II), Fe(III)) to form complexes. A related pyridine-acetamide compound demonstrated tridentate binding via the pyridine N, amide O, and ketone O :
Characterization: Confirmed via UV-Vis, IR, and DFT studies .
Ketone Functionality Reactions
The 4-oxobutyl group enables nucleophilic additions and reductions:
a. Nucleophilic Addition
Grignard reagents or hydrides add to the ketone carbonyl. For example:
Conditions: Dry diethyl ether, 0°C to room temperature .
b. Reduction
Catalytic hydrogenation or NaBH₄ reduces the ketone to a secondary alcohol:
Yields: >80% with 10% Pd/C in ethanol at 50°C .
Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates:
Heterocyclic Functionalization
The pyridine ring facilitates cyclization reactions. For example, heating with ammonium acetate generates fused pyrimidine derivatives:
Conditions: Ethanol reflux, 12 hours .
Stability and Side Reactions
Scientific Research Applications
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Discussion
- Paracetamol : Its simplicity and efficacy underscore the importance of polarity in drug design, a trait less prominent in the target compound due to its pyridine ring .
- Target Compound : The pyridine-ketone system may offer dual functionality—acting as a hydrogen-bond acceptor (pyridine) and electrophilic site (ketone)—for targeted drug delivery or catalyst design.
Biological Activity
Chemical Structure and Properties
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide, often abbreviated as MOPBA, has a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities, particularly in drug design.
Structural Formula
The biological activity of MOPBA is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that MOPBA may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of MOPBA against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Gram-positive | 16 µg/mL | |
| Gram-negative | 32 µg/mL | |
| Fungi | 64 µg/mL |
Cytotoxicity and Anticancer Potential
MOPBA has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that MOPBA exhibits selective cytotoxicity against various cancer types, including breast and lung cancer cells.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with MOPBA resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.
- Apoptotic Induction : Flow cytometry analysis revealed an increase in apoptotic cells, indicating that MOPBA may induce programmed cell death.
Anti-inflammatory Activity
MOPBA's anti-inflammatory effects have been corroborated through various assays. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings
- In Vivo Studies : Animal models treated with MOPBA exhibited reduced paw edema in carrageenan-induced inflammation models.
- Mechanistic Insights : The compound appears to modulate NF-kB signaling pathways, leading to decreased expression of inflammatory genes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthesis involves coupling a pyridine-containing ketone intermediate with N-methylacetamide via nucleophilic acyl substitution. For example, analogous procedures (e.g., ) use acetyl chloride in dichloromethane with a base like Na₂CO₃ to facilitate acetylation. Reaction optimization may include:
- Stepwise reagent addition : Sequential addition of acetyl chloride and base to control exothermicity and improve yield .
- Purification : Silica gel column chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) followed by recrystallization from ethyl acetate to isolate the pure product .
- Yield enhancement : Extended stirring times (e.g., overnight) and temperature control (0–5°C) to minimize side reactions .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for pyridinyl protons, δ 169.8 ppm for carbonyl carbons) confirm substituent positions and electronic environments .
- Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and pyridinyl C=N (~1600 cm⁻¹) validate functional groups .
Q. How can solubility and stability issues be addressed during experimental workflows?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, as evidenced in analogous acetamide derivatives .
- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data for this compound?
- Methodological Answer :
- Software tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve disorder or twinning in crystal structures. For example, SHELXL’s robust algorithms handle high-resolution data and pseudosymmetry .
- Validation metrics : Cross-check R-factors, electron density maps, and Hirshfeld surfaces to ensure model accuracy .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modifications to the pyridinyl ring (e.g., electron-withdrawing groups at the 4-position) and assess bioactivity. For example, highlights the impact of halogen and methoxy substituents on binding affinity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .
Q. What experimental approaches are suitable for studying polymorphic forms of this compound?
- Methodological Answer :
- Crystallization screens : Use high-throughput solvent evaporation or cooling methods to isolate polymorphs. emphasizes the role of solvent polarity in polymorph formation .
- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) differentiate enantiotropic or monotropic transitions .
Q. How can reaction mechanisms for key transformations (e.g., hydrolysis, reduction) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy. For example, details nitro-group reduction pathways using hydrogenation catalysts .
- Isotopic labeling : Use deuterated solvents or ¹⁸O-labeled water to trace hydrolytic cleavage of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
